tert-butylN-[2-(chlorosulfonyl)propyl]carbamate
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Overview
Description
tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate: is an organic compound with the chemical formula C₉H₁₈ClNO₄S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is used primarily as a reagent in organic synthesis and has applications in various fields, including biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butylN-[2-(chlorosulfonyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane.
- The reaction mixture is stirred at a low temperature, typically around 0°C to 5°C, to control the exothermic nature of the reaction.
- After the reaction is complete, the product is purified using standard techniques such as recrystallization or chromatography.
tert-Butyl carbamate: is reacted with .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up: the reaction conditions while maintaining the same temperature and solvent conditions.
Continuous monitoring: of the reaction to ensure consistent product quality.
Automated purification: techniques to handle large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamate and sulfonic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions:
Nucleophiles: such as amines or alcohols for substitution reactions.
Acids or bases: for hydrolysis reactions.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Reducing agents: like lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: Carbamic acid and sulfonic acid derivatives.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Sulfide derivatives.
Scientific Research Applications
tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of complex organic molecules.
Biomedical Research: Employed in the development of pharmaceuticals and as a research tool in studying biological pathways.
Chemical Biology: Used to modify biomolecules for studying their functions and interactions.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butylN-[2-(chlorosulfonyl)propyl]carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity makes it a valuable tool in modifying and studying the functions of various molecules.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.
Chlorosulfonyl isocyanate: A reagent used in the synthesis of sulfonyl carbamates.
tert-ButylN-[2-(chlorosulfonyl)ethyl]carbamate: A similar compound with a different alkyl chain length.
Uniqueness: tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate is unique due to its specific reactivity profile and the presence of both tert-butyl and chlorosulfonyl groups. This combination allows for versatile applications in organic synthesis and biomedical research, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C8H16ClNO4S |
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Molecular Weight |
257.74 g/mol |
IUPAC Name |
tert-butyl N-(2-chlorosulfonylpropyl)carbamate |
InChI |
InChI=1S/C8H16ClNO4S/c1-6(15(9,12)13)5-10-7(11)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
InChI Key |
UDJGLFYPNXXDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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